Sabcomeline

説明

Sabcomeline, also known as Memric or SB-202,026, is a selective M1 receptor partial agonist . It was under development for the treatment of Alzheimer’s disease but was discontinued due to poor results in phase III clinical trials .

Molecular Structure Analysis

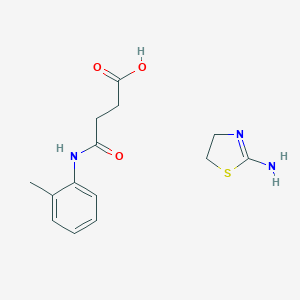

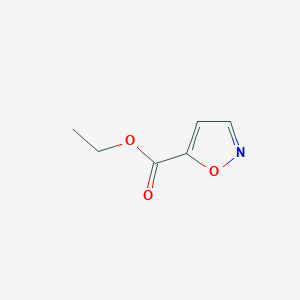

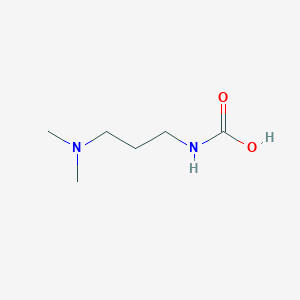

Sabcomeline has a molecular formula of C10H15N3O and an average mass of 193.246 Da . It has a double-bond stereo and one defined stereocentre .

Physical And Chemical Properties Analysis

Sabcomeline has a density of 1.3±0.1 g/cm3, a boiling point of 278.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 53.7±0.5 cm3, and its polar surface area is 49 Å2 .

科学的研究の応用

Alzheimer’s Disease Treatment

Sabcomeline, a functionally selective muscarinic M1 receptor partial agonist, has shown significant symptomatic improvement in patients with probable Alzheimer’s disease . It reverses delay-induced deficits in T-maze choice accuracy in a rewarded alternation task at doses approximately 10 times lower than those required to induce conditioned taste aversion .

Cognitive Enhancement

Sabcomeline has demonstrated cognitive enhancement in a normal (i.e., non-cognitively impaired) non-human primate . It caused a statistically significant improvement in the performance of a visual object discrimination task by marmosets .

Reversal Learning Improvement

Reversal learning, which requires both the extinction of the previously learned response and the acquisition of a new response strategy, was significantly improved after administration of Sabcomeline .

Short-term Spatial Memory Testing

Sabcomeline was tested in rats trained to perform a delayed, reinforced alternation task in a T maze, a test of short-term spatial memory .

Absence of Side Effects

Sabcomeline caused none of the overt effects such as emesis or behaviors often seen after the administration of muscarinic agonists, e.g., face rubbing and licking . This effect was seen at a dose which did not cause side effects .

Brain Penetration

Sabcomeline is highly brain penetrant in mice after oral or systemic administration .

作用機序

Target of Action

Sabcomeline, also known as SB-202026, is a functionally selective muscarinic M1 receptor partial agonist . The M1 receptor is a type of muscarinic receptor that plays a crucial role in the nervous system, particularly in the cerebral cortex, hippocampus, and striatum .

Mode of Action

This selective action allows it to improve cognitive function without causing the side effects typically associated with full muscarinic agonists .

Biochemical Pathways

The M1 receptor is part of the G protein-coupled receptor family, which plays a key role in transmitting signals across the cell membrane. When Sabcomeline binds to the M1 receptor, it triggers a cascade of biochemical reactions that can enhance cognitive function . .

Pharmacokinetics

Sabcomeline exhibits rapid binding kinetics in the brain. Maximum receptor occupancy is observed about 1 hour after intravenous injection, and the binding availability of muscarinic acetylcholine (mACh) receptors returns to the control level by 3-4 hours . This suggests that Sabcomeline is quickly distributed and eliminated from the body .

Result of Action

Sabcomeline has been shown to improve performance in tasks requiring cognitive function in animal studies . For example, it significantly reversed the T-maze choice accuracy deficit induced by a delay in rats . It’s important to note that sabcomeline was under development for the treatment of alzheimer’s disease but was discontinued due to poor results in phase iii clinical trials .

Action Environment

The action of Sabcomeline can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the physiological state of the individual, such as their blood pressure . .

特性

IUPAC Name |

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWCBYSUUOFOMF-QTLFRQQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028868 | |

| Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sabcomeline | |

CAS RN |

159912-53-5 | |

| Record name | Sabcomeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159912-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabcomeline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159912535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABCOMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P92V596C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

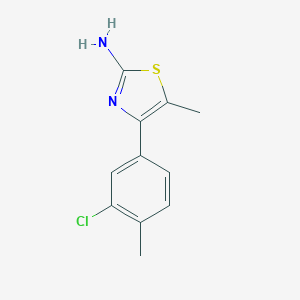

![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)